[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate
Description
The compound [(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate features a benzoxazole core fused with a phenyl group at position 3 and a carbamate-linked cyanocyclohexyl substituent at position 3. Benzoxazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c24-15-23(11-5-2-6-12-23)25-20(27)14-29-22(28)17-9-10-19-18(13-17)21(30-26-19)16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCZOCBDHFGVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole core is synthesized via cyclocondensation of 2-aminophenol derivatives with carbonyl-containing reagents. A modified protocol from PMC6768025 involves:
- Step A : Reaction of substituted anilines with chloroacetyl chloride to form 2-chloro-N-(substituted phenyl)acetamide intermediates.
- Step B : Azidation with sodium azide to yield 2-azido-N-(substituted phenyl)acetamide.
- Step C : Cyclization with 2-aminophenol derivatives under basic conditions to form the benzoxazole ring.
For the 3-phenyl substituent, a pre-functionalized 2-aminophenol with a phenyl group at the 3-position is required. Alternatively, Suzuki-Miyaura coupling post-cyclization could introduce the phenyl group, though this may require palladium catalysis.
Carboxylic Acid Functionalization
The 5-carboxylate group is introduced via:
- Direct Esterification : Using methanol and thionyl chloride (SOCl₂) to form the methyl ester.
- Hydrolysis : Subsequent saponification of the ester to the carboxylic acid using aqueous NaOH or LiOH.
Esterification of the Carboxylate Group
Methyl Ester Formation
The final esterification employs methanol and catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Patent AU2019350525A1 highlights the use of alkylation agents (e.g., methyl iodide) under basic conditions for ester synthesis.
Purification and Characterization
Crude products are purified via recrystallization or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Alternative Synthetic Pathways
One-Pot Sequential Reactions
A streamlined approach combines cyclization, amidation, and esterification in a single pot. For instance:
Solid-Phase Synthesis
Immobilized resins (e.g., Wang resin) enable stepwise assembly, though scalability remains challenging.
Optimization Challenges and Solutions
Regioselectivity in Benzoxazole Formation
Meta-substitution (3-phenyl) demands precise control. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) enhance regioselectivity.
Stability of the 1-Cyanocyclohexyl Group
The nitrile group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents mitigate degradation.
Stereochemical Purity
Racemization at the cyclohexyl center is avoided by using enantiomerically pure 1-cyanocyclohexylamine, synthesized via asymmetric hydrogenation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in Benzoxazole/Benzoxadiazole Families
Compound A : Methyl 2-((1-(2,4-dichloro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate ()
- Key Differences: Replaces the benzoxazole core with a triazole ring. Spectroscopic Data: ¹H-NMR (δ 2.18–8.02) and EI-MS (m/z 592 [M]⁺) confirm structural integrity .
Compound B : 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one ()
- Key Differences: Substitutes benzoxazole with benzoxadiazole, altering electron distribution. Includes a triazole-linked hexanone chain, which may influence solubility and metabolic stability .
Compound C : Thiazol-5-ylmethyl carbamate derivatives ()
Physicochemical and Spectroscopic Properties
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural parallels suggest:
- Cyanocyclohexylcarbamoyl: May enhance CNS penetration compared to sulfonamide (Compound A) or thiazole (Compound C) derivatives.
Biological Activity
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a benzoxazole ring, a phenyl group, and a cyanocyclohexyl carbamoyl moiety, which contribute to its diverse biological properties.
Chemical Structure
The IUPAC name of the compound is [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate . The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
1. Antimicrobial Activity
- Studies have shown that compounds with similar benzoxazole structures possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus brasiliensis .
2. Antitumor Activity
- The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it may inhibit cell proliferation in various carcinoma cell lines. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway .
3. Mechanism of Action
- The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors that regulate cell growth and apoptosis. For example, it has been shown to inhibit phosphorylation of protein kinase B (Akt), which is crucial in cancer cell survival .
Study on Antitumor Activity
A recent study evaluated several benzoxazole derivatives for their cytotoxic effects on different cancer cell lines (SW620, CFPAC-1, HepG2, HeLa). The results indicated that compounds with structural similarities to this compound exhibited varying levels of cytotoxicity with significant inhibition observed at specific concentrations .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 15 | HepG2 |
| [(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl | 12 | SW620 |
Docking Studies
Docking studies have revealed that the compound interacts favorably with several targets implicated in tumor survival and proliferation. These studies suggest that the binding energies are lower compared to other known inhibitors, indicating a potentially stronger interaction with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
